Reduced Lipophilicity Versus Non-Fluorinated Analog: XLogP3 4.0 vs. 4.5
The target compound 5-(4-ethylphenyl)-2-fluorobenzoic acid exhibits a computed XLogP3 of 4.0, compared with XLogP3 of approximately 4.5 for the non-fluorinated analog 4-(4-ethylphenyl)benzoic acid (CAS 5731-13-5) [1][2]. This represents a reduction of ~0.5 log units attributable to the electron-withdrawing fluorine substituent at the 2-position. The lower lipophilicity translates to improved aqueous solubility and reduced non-specific protein binding, which are desirable attributes for lead optimization in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 4-(4-Ethylphenyl)benzoic acid: XLogP3 = 4.5 (Plantaedb)/4.24 (Chembase LogP) |
| Quantified Difference | ΔXLogP3 ≈ -0.5 log units (lower lipophilicity for fluorinated target) |
| Conditions | Computed XLogP3 values from PubChem (target) and Plantaedb/Chembase (non-fluorinated analog) |
Why This Matters
For procurement decisions in medicinal chemistry, the target compound's lower lipophilicity offers a differentiated physicochemical starting point that may reduce the need for subsequent polarity-enhancing modifications compared to the non-fluorinated analog.
- [1] PubChem CID 53211229. Computed XLogP3-AA = 4.0. National Library of Medicine, NCBI. Accessed 2026-05-07. View Source
- [2] Plantaedb. 4-(4-Ethylphenyl)benzoic acid – XlogP = 4.50 and AlogP = 3.61. Accessed 2026-05-07. View Source
